molecular formula C15H13N3O2 B2756692 2-methyl-5-(m-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021113-22-3

2-methyl-5-(m-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No. B2756692
CAS RN: 1021113-22-3
M. Wt: 267.288
InChI Key: GHDUFUONSZPGIT-UHFFFAOYSA-N
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Description

The compound “2-methyl-5-(m-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid” is a complex organic molecule that contains several functional groups and rings. It includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and an imidazole ring, which is a five-membered ring with two nitrogen atoms . The presence of a carboxylic acid group (-COOH) suggests that this compound may exhibit acidic properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving pyridine or imidazole derivatives . For instance, addition of Grignard reagents to pyridine N-oxides can yield 2-substituted pyridines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and imidazole rings, along with a carboxylic acid group. The exact structure would depend on the positions of these groups in relation to each other .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, pyridine derivatives can participate in Suzuki–Miyaura cross-coupling reactions . Acid anhydrides can react with amines to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group might confer acidic properties. The compound might also exhibit polarity due to the presence of nitrogen atoms in the rings .

properties

IUPAC Name

2-methyl-5-(3-methylphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-8-4-3-5-10(6-8)12-7-11(15(19)20)13-14(18-12)17-9(2)16-13/h3-7H,1-2H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDUFUONSZPGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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